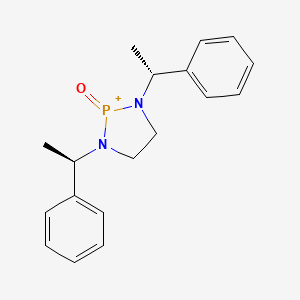
1,3-Bis((R)-1-phenylethyl)-1,3,2-diazaphospholidine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(®-1-phenylethyl)-1,3,2-diazaphospholidine 2-oxide is a chiral phosphorus-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-phenylethyl)-1,3,2-diazaphospholidine 2-oxide typically involves the reaction of ®-1-phenylethylamine with a phosphorus-containing reagent under controlled conditions. One common method includes the use of phosphorus trichloride and subsequent oxidation to form the 2-oxide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(®-1-phenylethyl)-1,3,2-diazaphospholidine 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 2-oxide back to the parent phospholidine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphorus compounds, while substitution reactions can introduce various functional groups at the phosphorus atom.
Scientific Research Applications
1,3-Bis(®-1-phenylethyl)-1,3,2-diazaphospholidine 2-oxide has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and other biological processes.
Industry: Used in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(®-1-phenylethyl)-1,3,2-diazaphospholidine 2-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Its chiral nature allows it to influence the stereochemistry of reactions, making it valuable in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Diazaphospholidine: Lacks the chiral ®-1-phenylethyl groups.
Phospholidine Oxides: Similar phosphorus-containing heterocycles but with different substituents.
Uniqueness
1,3-Bis(®-1-phenylethyl)-1,3,2-diazaphospholidine 2-oxide is unique due to its chiral ®-1-phenylethyl groups, which impart specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis and other applications requiring chiral catalysts .
Properties
Molecular Formula |
C18H22N2OP+ |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1,3-bis[(1R)-1-phenylethyl]-1,3,2-diazaphospholidin-2-ium 2-oxide |
InChI |
InChI=1S/C18H22N2OP/c1-15(17-9-5-3-6-10-17)19-13-14-20(22(19)21)16(2)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3/q+1/t15-,16-/m1/s1 |
InChI Key |
SEUOOVRQXGTIEI-HZPDHXFCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCN([P+]2=O)[C@H](C)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN([P+]2=O)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















